2-Chloro-4-methyl-5-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to the pyridine ring. It is known for its high chemical stability and unique physicochemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry and various enzymes in the pharmaceutical industry .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that tfmp derivatives have a significant impact on the biological activities and physical properties of compounds .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Result of Action
The result of the action of this compound varies depending on its application. In the agricultural industry, TFMP derivatives are used in the protection of crops from pests . In the pharmaceutical industry, TFMP derivatives have been found to improve drug potency toward certain enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the method of manufacturing TFMP intermediates can depend largely on the identity of the desired target compound . Additionally, precautions should be taken to prevent the chemical from entering drains, as discharge into the environment must be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-4-methylpyridine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl zinc chloride (CF3ZnCl) as the trifluoromethylating agent .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, dimethyl sulfoxide).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield derivatives such as 2-amino-4-methyl-5-(trifluoromethyl)pyridine.
- Oxidation reactions produce compounds like 2-chloro-4-formyl-5-(trifluoromethyl)pyridine.
- Reduction reactions result in piperidine derivatives.
Scientific Research Applications
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the methyl group, leading to different reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyridine: Lacks the methyl group, affecting its physicochemical properties and biological activity.
4-Methyl-5-(trifluoromethyl)pyridine: Lacks the chlorine atom, resulting in different chemical behavior and uses.
Uniqueness: 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is unique due to the combined presence of chlorine, methyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to its similar counterparts.
Properties
IUPAC Name |
2-chloro-4-methyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-6(8)12-3-5(4)7(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQQNFYIASWQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780802-36-0 |
Source
|
Record name | 2-chloro-4-methyl-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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